molecular formula C43H80O2 B14359563 [Bis(octadecyloxy)methyl]benzene CAS No. 92489-66-2

[Bis(octadecyloxy)methyl]benzene

Cat. No.: B14359563
CAS No.: 92489-66-2
M. Wt: 629.1 g/mol
InChI Key: UOQIYJMGTGMDMG-UHFFFAOYSA-N
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Description

[Bis(octadecyloxy)methyl]benzene: is an organic compound characterized by the presence of two octadecyloxy groups attached to a benzene ring via a methylene bridge. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Bis(octadecyloxy)methyl]benzene typically involves the reaction of benzyl chloride with octadecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octadecanol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [Bis(octadecyloxy)methyl]benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Br₂, Cl₂)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemistry: [Bis(octadecyloxy)methyl]benzene is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis

Properties

CAS No.

92489-66-2

Molecular Formula

C43H80O2

Molecular Weight

629.1 g/mol

IUPAC Name

dioctadecoxymethylbenzene

InChI

InChI=1S/C43H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-44-43(42-38-34-33-35-39-42)45-41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-39,43H,3-32,36-37,40-41H2,1-2H3

InChI Key

UOQIYJMGTGMDMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(C1=CC=CC=C1)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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